7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the enzyme, leading to significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a primary concern .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound’s action leads to apoptosis induction within cells .
Action Environment
The compound’s photophysical properties suggest potential applications in optical imaging
Biochemical Analysis
Biochemical Properties
They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .
Cellular Effects
Some pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Some pyrazolo[1,5-a]pyrimidines have been found to have significant antifungal activity .
Dosage Effects in Animal Models
Some pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects .
Metabolic Pathways
It is known that pyrazolo[1,5-a]pyrimidines can interact with various enzymes and cofactors .
Transport and Distribution
Some pyrazolo[1,5-a]pyrimidines have been found to have significant antifungal activity .
Subcellular Localization
It is known that pyrazolo[1,5-a]pyrimidines can interact with various biomolecules, potentially leading to changes in gene expression .
Preparation Methods
The synthesis of 7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation reactions of aminopyrazoles with various reagents such as enaminonitriles, enaminones, and unsaturated nitriles . One common method involves the reaction of 2-acetylpyridine with methyl 5-amino-1H-pyrazole-4-carboxylate, followed by cyclization to yield the desired compound . Industrial production methods often utilize deep eutectic solvents (DES) to achieve high yields and environmentally benign conditions .
Chemical Reactions Analysis
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Known for its antimicrobial activity.
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Used as a precursor in the synthesis of various bioactive compounds.
Pyrazolo[3,4-d]pyrimidines: These compounds exhibit diverse biological activities, including anti-inflammatory and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and photophysical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5/c13-7-9-8-16-17-11(4-6-15-12(9)17)10-3-1-2-5-14-10/h1-6,8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZCBFKUZYOXRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=C(C=NN23)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363191 | |
Record name | 7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320417-17-2 | |
Record name | 7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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